molecular formula C14H20ClNO2SSi B2360913 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride CAS No. 1803605-75-5

1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride

Cat. No.: B2360913
CAS No.: 1803605-75-5
M. Wt: 329.91
InChI Key: SLDOTFISJWLXOD-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-1H-indole-5-sulfonyl chloride (CAS: 1803605-75-5) is a specialized organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) group protecting the indole nitrogen and a sulfonyl chloride moiety at the 5-position of the indole ring. Its molecular formula is C₁₄H₂₀ClNO₂SSi, with a monoisotopic mass of 329.06726 Da . The TBDMS group enhances steric protection and stability under diverse reaction conditions, while the sulfonyl chloride serves as a reactive site for nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2SSi/c1-14(2,3)20(4,5)16-9-8-11-10-12(19(15,17)18)6-7-13(11)16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDOTFISJWLXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803605-75-5
Record name 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride
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Preparation Methods

Structural and Chemical Context

The target compound features a tert-butyldimethylsilyl (TBS) group at the indole nitrogen (N1) and a sulfonyl chloride moiety at the 5-position of the indole ring. Its molecular formula (C₁₄H₂₀ClNO₂SSi) and molecular weight (329.9 g/mol) reflect the incorporation of these bulky and reactive functional groups. The TBS group serves as a protecting agent for the indole NH, while the sulfonyl chloride enables further derivatization in organic synthesis.

General Synthetic Strategies

Silylation of the Indole Nitrogen

The first critical step involves introducing the TBS group to the indole nitrogen. This is typically achieved using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions.

Protocol from Royal Society of Chemistry
  • Reagents : TBSCl, imidazole (base), anhydrous DMF (solvent).
  • Procedure :
    • Dissolve 1H-indole (1 equiv.) and imidazole (5 equiv.) in DMF under nitrogen.
    • Add TBSCl (3 equiv.) dropwise at 0°C.
    • Stir at room temperature for 12 hours.
  • Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
  • Yield : ~85–90% (analogous reactions).
Industrial-Scale TBSCl Synthesis

A patent (CN101817842A) details TBSCl production via a Grignard reaction:

  • React tert-butyl chloride with magnesium in diethyl ether/cyclohexane.
  • Add dimethyldichlorosilane (DMCS) at 40–55°C.
  • Acidify with HCl, isolate the organic layer, and distill to obtain TBSCl (82% yield).

Sulfonation and Chlorination at the 5-Position

After silylation, sulfonation at the indole’s 5-position is achieved through electrophilic aromatic substitution (EAS), followed by chlorination.

Sulfonation with Chlorosulfonic Acid
  • Reagents : Chlorosulfonic acid (ClSO₃H), dichloromethane (DCM).
  • Procedure :
    • Cool a solution of 1-(TBS)-1H-indole in DCM to 0°C.
    • Add ClSO₃H (1.2 equiv.) dropwise.
    • Warm to room temperature and stir for 4 hours.
  • Intermediate : 1-(TBS)-1H-indole-5-sulfonic acid.
Conversion to Sulfonyl Chloride
  • Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
  • Procedure :
    • Reflux the sulfonic acid with SOCl₂ (5 equiv.) and DMF (0.1 equiv.) for 3 hours.
    • Remove excess SOCl₂ under vacuum.
    • Purify by recrystallization or chromatography.
  • Yield : ~70–75%.

Alternative Methodologies

One-Pot Silylation-Sulfonation

A modified approach combines silylation and sulfonation in a single pot:

  • Treat 1H-indole with TBSCl and imidazole in DMF.
  • Without isolating the silylated intermediate, add ClSO₃H directly.
  • Proceed to chlorination with SOCl₂.
  • Advantage : Reduces purification steps.
  • Challenge : Requires precise stoichiometry to avoid side reactions.

Directed Metalation for Regioselectivity

To enhance 5-position selectivity:

  • Protect indole NH with TBSCl.
  • Use a lithium base (e.g., LDA) to deprotonate the 5-position.
  • Trap with sulfur trioxide complex, followed by chlorination.
  • Yield : ~65% (similar systems).

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Silylation : DMF or THF at 0°C → RT ensures complete reaction without TBS group cleavage.
  • Sulfonation : DCM or ClSO₃H (neat) at 0°C prevents over-sulfonation.

Side Reactions and Mitigation

  • N-Silylation Competes with O-Silylation : Excess TBSCl and imidazole suppress O-silylation.
  • Sulfonyl Chloride Hydrolysis : Anhydrous conditions and rapid workup minimize hydrolysis to sulfonic acid.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a tert-butyldimethylsilyl group attached to an indole ring, which is further functionalized with a sulfonyl chloride group. This unique structure facilitates its reactivity in numerous chemical transformations:

  • Sulfonyl Chloride Group : Acts as an electrophile, enabling nucleophilic substitution reactions with various biological molecules.
  • tert-Butyldimethylsilyl Group : Provides steric protection to reactive sites, allowing selective reactions under controlled conditions.

Organic Synthesis

1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride is widely used as a protecting group for hydroxyl and amino functionalities in complex organic molecules. Its ability to form stable silyl ethers allows for the selective modification of other functional groups without interference.

Medicinal Chemistry

This compound has been employed in the synthesis of pharmaceutical intermediates and active compounds. Notable applications include:

  • Antimicrobial Activity : Derivatives of sulfonyl chlorides have shown antibacterial properties by inhibiting bacterial folate synthesis. A study indicated that certain derivatives exhibited significant activity against various bacterial strains, suggesting potential therapeutic uses against infections.
  • Anticancer Properties : Indole derivatives have been studied for their cytotoxic effects on cancer cell lines. Research demonstrated that these compounds could induce apoptosis and inhibit cell proliferation through disruption of cell cycle progression.

Material Science

In material science, this compound is utilized in the preparation of silicon-based materials and nanocomposites. Its role as a precursor in photocatalytic systems has been investigated for applications in hydrogen production.

Reaction Types and Conditions

The compound undergoes various chemical reactions, including:

  • Substitution Reactions : The sulfonyl chloride can be replaced by nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
  • Hydrolysis : The sulfonyl chloride can hydrolyze to yield the corresponding sulfonic acid.
  • Silylation : Protecting hydroxyl groups in organic synthesis.

Common reagents and conditions include:

Reaction TypeCommon ReagentsSolvents
SubstitutionAmines, AlcoholsDichloromethane, THF
HydrolysisWaterAcetonitrile
Silylationtert-butyldimethylsilyl chlorideDimethylformamide

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives synthesized from this compound using the agar diffusion method. Results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as antimicrobial agents.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Compound A3050
Compound B2575
Penicillin3525

Case Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit carbonic anhydrase II, an enzyme involved in physiological processes such as respiration and pH regulation. Modifications to the indole structure enhanced inhibitory potency, suggesting its therapeutic potential in conditions like glaucoma.

Mechanism of Action

The mechanism of action of 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride and tert-butyldimethylsilyl groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of various derivatives. The tert-butyldimethylsilyl group serves as a protective group, stabilizing reactive intermediates and preventing unwanted side reactions .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Applications : The target compound’s dual functionality (TBDMS and SO₂Cl) makes it valuable in sequential protection-deprotection strategies, particularly in peptide and heterocycle synthesis .
  • Further studies on its catalytic coupling or bioactivity are warranted.

Biological Activity

1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety, which is known for its diverse biological activities. The tert-butyldimethylsilyl group enhances the stability and solubility of the compound, making it suitable for various chemical reactions and biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl chloride group can act as an electrophile, enabling it to participate in nucleophilic substitution reactions with various biological molecules. This reactivity can modulate enzyme activity or receptor binding, leading to significant biological effects.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonamides are well-documented for their antibacterial effects through inhibition of bacterial folate synthesis. A study demonstrated that derivatives of sulfonyl chlorides could inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. A case study highlighted that indole-based sulfonyl chlorides exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involved the disruption of cell cycle progression and activation of apoptotic pathways .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. For example, sulfonyl chlorides can inhibit carbonic anhydrase, an enzyme implicated in various physiological processes. A specific study found that modifications to the indole structure enhanced the inhibitory potency against carbonic anhydrase II, indicating its potential therapeutic use in conditions like glaucoma or edema .

Case Studies

StudyFindingsReference
Antimicrobial ActivityIndole-based sulfonyl chlorides showed significant inhibition against E. coli and S. aureus
Anticancer ActivityIndole derivatives induced apoptosis in MDA-MB-231 breast cancer cells
Enzyme InhibitionEnhanced inhibition of carbonic anhydrase II compared to unmodified indoles

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride, and what experimental conditions are critical for yield optimization?

  • Methodology :

Silylation : Protect the indole nitrogen using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous DMF or THF with imidazole as a base (room temperature, 12–24 hours) .

Sulfonation : React the silylated indole with chlorosulfonic acid or SO₂Cl₂ in dichloromethane (DCM) at 0–5°C to introduce the sulfonyl chloride group. Quench excess reagent with ice-water to prevent decomposition .

  • Critical Parameters :
  • Moisture-free conditions for silylation to avoid premature deprotection.
  • Controlled temperature during sulfonation to minimize side reactions (e.g., over-sulfonation or ring chlorination).

Q. How is the compound characterized spectroscopically, and what analytical discrepancies might arise?

  • Characterization Workflow :

  • NMR : Confirm silyl group presence via distinct 1^1H NMR signals for tert-butyl (δ ~1.0 ppm, singlet) and dimethylsilyl (δ ~0.2 ppm) protons. The sulfonyl chloride group is inferred by deshielded aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Expect [M+H]+^+ at m/z 342.1 (C₁₄H₂₁ClNO₂SSi). Discrepancies may arise from in-source fragmentation (e.g., loss of TBDMS group, m/z 215.6) .
    • Common Pitfalls :
  • Residual solvent peaks in NMR (e.g., DMF-d₇) may obscure signals. Use deuterated DCM or THF for clarity.

Q. What are the stability and storage recommendations for this compound?

  • Stability Profile :

  • Hydrolyzes rapidly in moisture to form sulfonic acid. Store at –20°C under inert gas (N₂/Ar) in sealed, desiccated vials .
  • Decomposes above 40°C; avoid prolonged exposure to light (UV-sensitive).

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonation of silylated indoles be addressed?

  • Mechanistic Insights :

  • Sulfonation typically occurs at the indole 5-position due to electron-donating silyl group directing electrophiles to the para position. Competing 3-sulfonation (<5%) may occur under highly acidic conditions .
    • Mitigation Strategies :
  • Use milder sulfonating agents (e.g., ClSO₃H instead of SO₂Cl₂) and monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1).

Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

  • Approach :

  • Density Functional Theory (DFT) to model sulfonyl chloride’s electrophilicity and silyl group’s steric effects.
  • Key Findings :
  • The TBDMS group reduces electron density at the indole core, enhancing sulfonyl chloride’s reactivity in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings with boronic acids) .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

  • Troubleshooting :

Dynamic Effects : Rotameric splitting due to restricted rotation of the sulfonyl chloride group. Use variable-temperature NMR (VT-NMR) to coalesce signals .

Impurity Analysis : Check for residual starting materials (e.g., unreacted indole via 1^1H NMR δ 10.5 ppm, NH peak).

Q. What byproducts are observed in large-scale syntheses, and how are they identified?

  • Byproduct Profiling :

  • Common Byproducts :
  • Desilylated sulfonic acid (HPLC retention time ~2.5 min, C₈H₆ClNO₂S).
  • Di-sulfonated indole (HPLC-MS m/z 428.0) .
  • Analytical Tools :
  • LC-MS with reverse-phase C18 columns and HRMS for accurate mass determination.

Methodological Notes

  • Synthetic References : Key steps adapted from sulfonylation protocols for 5-fluoroindole derivatives and silylation of indole boronic acids .
  • Safety : Use Schlenk-line techniques for moisture-sensitive steps; sulfonyl chloride is a lachrymator—handle in a fume hood .

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